1-Thiophen-2-yldodecan-1-one
Description
1-Thiophen-2-yldodecan-1-one (CAS: 13679-75-9) is a thiophene-derived ketone featuring a 12-carbon alkyl chain (dodecanoyl group) attached to the 2-position of a thiophene ring. This compound is synthesized via Friedel-Crafts acylation, where thiophene reacts with dodecanoyl chloride in the presence of a Lewis acid catalyst such as anhydrous zinc(II) chloride. The reaction typically proceeds in benzene, achieving high yields (e.g., 90.3% for its C16 analog) with recyclable solvents, making the method industrially viable . The compound serves as a critical intermediate in organic synthesis, particularly for producing 2-alkyl thiophenes used in materials science and pharmaceuticals. Its structure combines the electron-rich aromaticity of thiophene with the hydrophobic alkyl chain, influencing both reactivity and physical properties.
Properties
CAS No. |
6790-19-8 |
|---|---|
Molecular Formula |
C16H26OS |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
1-thiophen-2-yldodecan-1-one |
InChI |
InChI=1S/C16H26OS/c1-2-3-4-5-6-7-8-9-10-12-15(17)16-13-11-14-18-16/h11,13-14H,2-10,12H2,1H3 |
InChI Key |
PYUCCIPSJSOPEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)C1=CC=CS1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Gaps
- Efficient Synthesis : The C16 analog’s high yield (90.3%) highlights the robustness of Friedel-Crafts acylation for long-chain thiophene ketones .
- Structural Uniformity : Consistent S–C bond lengths across analogs suggest minimal electronic perturbation by alkyl chains .
- Data Limitations : Melting points, solubility, and reaction kinetics for the C12 and C3 analogs are underreported, warranting further experimental characterization.
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